REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][CH3:21])[C:4]=1[N:5]([C:8](=[CH:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=O)[CH3:2].Cl.C([NH2:25])=O>>[CH2:1]([C:3]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][CH3:21])[C:4]=1[N:5]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:25]=[CH:6]1)[CH3:2]
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Name
|
ethyl 2-(2,6-diethyl-N-formylanilino)-3-hydroxyacrylate
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Quantity
|
17.8 g
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Type
|
reactant
|
Smiles
|
C(C)C1=C(N(C=O)C(C(=O)OCC)=CO)C(=CC=C1)CC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Type
|
CUSTOM
|
Details
|
by shaking with a mixture of 100 ml of water and 100 ml of diisopropyl ether
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted once more with diisopropyl ether
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=CC=C1)CC)N1C=NC=C1C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |